(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

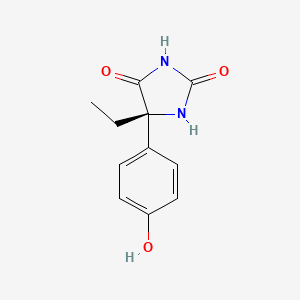

“(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one” is a synthetic analog of testosterone . It is also known by other names such as Estra-4,9,11-trien-3-one, 17-β-hydroxy-, RU 2341, Trenbolone, 17-β-Trenbolone, Trienbolone, 17β-Hydroxyestra-4,9,11-trien-3-one . It has the molecular formula C18H22O2 and a molecular weight of 270.3661 .

Synthesis Analysis

The synthesis of “(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one” involves complex biochemical processes. The enzyme 3beta/17beta-hydroxysteroid dehydrogenase (3beta/17beta-HSD) plays a crucial role in its synthesis . This enzyme is involved in the reversible reduction/dehydrogenation of the oxo/beta-hydroxy groups at different positions of steroidal substrates .

Molecular Structure Analysis

The molecular structure of “(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one” can be analyzed using various computational tools and techniques . These tools can provide insights into the pattern recognition of secondary structure patterns and interfaces with other molecules .

Chemical Reactions Analysis

The chemical reactions involving “(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one” can be predicted based on its physicochemical properties . Automated reaction databases and reaction network analysis can be used to extract reaction templates and understand the possible transformations this molecule can undergo .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one” can be analyzed using various techniques . These properties include molecular weight, hydrophobicity, hydrogen bonding, charge distribution, solubility, and permeability .

Mechanism of Action

“(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one” binds to androgen receptors (ARs) with approximately three times the affinity of testosterone . It has been shown to augment skeletal muscle mass and bone growth and reduce adiposity in a variety of mammalian species . In addition to its direct actions through ARs, it may also exert anabolic effects by altering the action of endogenous growth factors or inhibiting the action of glucocorticoids .

Future Directions

The metabolism of “(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one” provides a basis for future research evaluating its safety and efficacy as a means of combating muscle and bone wasting conditions, obesity, and/or androgen insensitivity syndromes in humans . This is similar to the research directions of other selective androgen receptor modulators (SARMs) which are currently in development .

properties

IUPAC Name |

(8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,16-17,21H,3-6,8-11H2,1-2H3/t16-,17+,18+,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXJKYOXSOIPHO-XWSJACJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C1(CC=C3C2CCC4=C3CCC(=O)C4)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3CCC(=O)C4)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857794 |

Source

|

| Record name | (17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one | |

CAS RN |

7753-50-6 |

Source

|

| Record name | (17beta)-17-Hydroxy-17-methylestra-5(10),9(11)-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-Chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidin-1-yl]methyl]pyridin-3-yl]methyl]-2,2,6,6-tetradeuteriopiperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B589722.png)

![7-Benzyl-2,7-diazaspiro[3.5]nonane](/img/structure/B589724.png)

![7-Methoxyimidazo[1,2-a]pyridine](/img/structure/B589736.png)

![5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589738.png)